molecular formula C14H23NO5 B1339129 (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 205524-47-6

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B1339129
CAS RN: 205524-47-6
M. Wt: 285.34 g/mol
InChI Key: INVKHBRFFCQICU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H17NO5 . It is also known as Boc-D-pyroglutamic acid methyl ester . The compound has a molecular weight of 243.26 g/mol .


Molecular Structure Analysis

The InChI code of the compound is 1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1 . The compound has a specific 3D conformer . For a detailed molecular structure, you can refer to databases like PubChem .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a topological polar surface area of 72.9 Ų . The compound has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Synthesis of Pyroglutamic Acids

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has been utilized in the synthesis of a library of N(4´)-substituted di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These compounds were prepared with high yields by parallel acid-catalyzed treatment, showcasing the versatility of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in synthesizing pyroglutamic acid derivatives (Svete et al., 2010).

Combinatorial Synthesis in Medicinal Chemistry

This compound has also been key in the combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating its importance in medicinal chemistry. The synthesis process involved the preparation of di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride as a crucial intermediate (Malavašič et al., 2007).

Supramolecular Arrangement Studies

In a different context, substituted analogs of 3-oxopyrrolidines related to (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate have been synthesized and analyzed for their crystal structures. These studies provide insights into how bulky substitutions on such scaffolds can lead to diverse supramolecular assemblies through weak interactions (Samipillai et al., 2016).

Development of Chiral Auxiliaries

The compound has been instrumental in the synthesis of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which are used as chiral auxiliaries in various organic syntheses. This application underscores the role of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in developing chiral molecules (Studer et al., 1995).

Utilization in Dye and Pigment Synthesis

Another application is in the synthesis of dyes and pigments. Tetramethyl compounds derived from (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate have been studied for their potential as dyes and pigments due to their long-range conjugated systems (Liu et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ditert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVKHBRFFCQICU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468111
Record name (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

CAS RN

205524-47-6
Record name 1,2-Bis(1,1-dimethylethyl) (2R)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205524-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.